molecular formula C76H117N19O22S B14752745 Spexin acetate

Spexin acetate

Cat. No.: B14752745
M. Wt: 1680.9 g/mol
InChI Key: HRDMOWADLLDMFN-OKXMVFADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Receptor Binding Specificity and Galanin Receptor Interactions

This compound exerts its biological effects primarily through interactions with galanin receptors (GALRs), a family of G protein-coupled receptors (GPCRs). Among the three known GALR subtypes (GALR1, GALR2, and GALR3), this compound exhibits high selectivity for GALR2 and GALR3 while showing negligible affinity for GALR1. Structural studies reveal that the peptide’s C-terminal region, particularly residues 5–14, is critical for receptor binding. Mutational analyses demonstrate that substitutions at positions 5 (Gln→Asn), 7 (Met→Ala), 11 (Lys→Phe), and 13 (Ala→Pro) enhance GALR2 selectivity by over 50-fold compared to GALR3.

The molecular basis for this selectivity lies in the interaction between spexin’s conserved residues and specific domains within GALR2. For example:

  • Phe103 and His110 in GALR2’s transmembrane helix 3 (TM3) form hydrophobic and hydrogen bonds with spexin’s Ala7 and Phe11.
  • Val193 and Ser195 in GALR2’s TM5 domain stabilize spexin’s Asn5 through van der Waals interactions.

These interactions are absent in GALR3 due to divergent residues (e.g., Leu100 and Tyr107 in GALR3’s TM3), explaining the peptide’s reduced efficacy at this subtype.

Receptor Key Interaction Residues Spexin Binding Affinity (EC₅₀)
GALR2 Phe103, His110, Val193 8.2 nM
GALR3 Leu100, Tyr107 420 nM
GALR1 N/A No activation

Intracellular Signaling Cascades Activated by this compound

Upon binding to GALR2, this compound initiates Gαq/11-mediated signaling, leading to phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3) production. This cascade elevates intracellular calcium levels, activating protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. In contrast, GALR3 coupling to Gαi/o proteins inhibits adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels.

Notably, this compound modulates inflammatory pathways via nuclear factor-kappa B (NF-κB) and NLR family pyrin domain-containing 3 (NLRP3) inflammasome suppression. In acetic acid-induced colitis models, this compound:

  • Reduced NF-κB phosphorylation by 62%.
  • Decreased NLRP3 and caspase-1 protein expression by 45% and 38%, respectively.
  • Lowered interleukin-1β (IL-1β) and interleukin-18 (IL-18) levels by 57% and 49% in colonic tissue.

These effects are mediated through inhibition of reactive oxygen species (ROS)-dependent NF-κB activation, as evidenced by spexin’s ability to restore glutathione (GSH) levels by 80% in oxidized colonic epithelia.

Gene Expression Modulation in Target Tissues

This compound regulates gene expression in metabolic and inflammatory contexts through transcriptional and post-transcriptional mechanisms. In hypothalamic neurons, this compound:

  • Downregulates neuropeptide Y (NPY) and agouti-related peptide (AgRP) expression by 40–50%.
  • Upregulates proopiomelanocortin (POMC) transcription by 35% via cAMP response element-binding protein (CREB) phosphorylation.

In peripheral tissues, this compound suppresses pro-inflammatory gene networks. RNA sequencing of colon samples revealed:

  • 72% reduction in tumor necrosis factor-alpha (TNF-α) mRNA.
  • 68% decrease in cyclooxygenase-2 (COX-2) expression.
  • 2.1-fold upregulation of superoxide dismutase (SOD1) antioxidant genes.

Epigenetic analyses suggest this compound enhances histone H3K27 acetylation at promoters of antioxidant genes, facilitating transcriptional activation.

Properties

Molecular Formula

C76H117N19O22S

Molecular Weight

1680.9 g/mol

IUPAC Name

acetic acid;(4S)-5-amino-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H113N19O20S.C2H4O2/c1-37(2)30-52(69(108)86-49(16-11-12-27-75)66(105)81-36-59(98)82-39(5)63(102)84-48(62(79)101)23-25-60(99)100)90-71(110)54(32-42-18-20-44(95)21-19-42)91-70(109)53(31-38(3)4)89-68(107)51(26-29-114-8)85-64(103)40(6)83-67(106)50(22-24-57(77)96)87-73(112)56-17-13-28-93(56)74(113)61(41(7)94)92-72(111)55(88-65(104)46(76)34-58(78)97)33-43-35-80-47-15-10-9-14-45(43)47;1-2(3)4/h9-10,14-15,18-21,35,37-41,46,48-56,61,80,94-95H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,101)(H,81,105)(H,82,98)(H,83,106)(H,84,102)(H,85,103)(H,86,108)(H,87,112)(H,88,104)(H,89,107)(H,90,110)(H,91,109)(H,92,111)(H,99,100);1H3,(H,3,4)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-;/m0./s1

InChI Key

HRDMOWADLLDMFN-OKXMVFADSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Spexin

The synthesis of spexin typically employs solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride (2-CTC) resin due to its high loading capacity and stability under acidic conditions. The process involves sequential coupling of Fmoc-protected amino acids, followed by deprotection and cleavage. Key steps include:

Resin Swelling and Initial Anchoring

The 2-CTC resin is swelled in dichloromethane (DCM) or dimethylformamide (DMF) for 15–20 minutes. The first amino acid (e.g., C-terminal amide) is anchored via etherification in the presence of N,N-diisopropylethylamine (DIEA). Excess reactive sites on the resin are capped with a mixture of DIEA and methanol to prevent undesired side reactions.

Stepwise Peptide Chain Elongation

Each subsequent amino acid is coupled using N-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DMF. The Kaiser test monitors coupling efficiency, with repeated couplings if incomplete. For example, the spexin sequence (NWTPQAMLYLKGAQ-NH₂) requires 14 coupling cycles, with Fmoc deprotection using 20% piperidine in DMF.

Table 1: Reagents and Conditions for SPPS of Spexin
Step Reagents/Conditions Purpose
Resin swelling DCM or DMF, 25–30°C, 15–20 min Activate resin for anchoring
Amino acid coupling Fmoc-AA (2 eq), HOBt (2 eq), DIC (2 eq), DMF Peptide bond formation
Fmoc deprotection 20% piperidine in DMF, 2 × 10 min Remove N-terminal protection
Capping 5% DIEA, 10% methanol in DCM Block unreacted resin sites

Formation of Disulfide Bridges

Spexin contains a conserved disulfide bridge (Cys¹¹–Cys¹⁴) critical for its bioactivity. The linear peptide is oxidized using iodine in methanol containing acetic acid and water. Excess iodine is quenched with anion exchange resin (e.g., Indion 830-S), simultaneously facilitating salt exchange to acetate.

Table 2: Oxidation Conditions for Disulfide Bond Formation
Parameter Value
Solvent Methanol:acetic acid:water (4.5:1:0.5 v/v)
Oxidizing agent Iodine (0.1% w/v in methanol)
Reaction time 2 hours at 25°C
Quenching agent Indion 830-S resin

Conversion to Acetate Salt

Crude spexin (typically as a trifluoroacetate salt after cleavage) is converted to the acetate form using anion exchange chromatography. The peptide solution is passed through a column packed with acetate-form resin, replacing TFA counterions with acetate. This step enhances stability and reduces toxicity associated with TFA.

Purification Techniques

Preparative reverse-phase HPLC is the gold standard for purifying spexin acetate. A Kromasil C-18 column (10 µm, 50 × 250 mm) eluted with a gradient of 0.2% acetic acid in water (A) and 0.2% acetic acid in methanol (B) achieves >95% purity. Critical parameters include:

Table 3: HPLC Purification Parameters
Parameter Value
Column Kromasil C-18, 10 µm, 50 × 250 mm
Gradient 20–60% B over 30 min
Flow rate 80 mL/min
Detection UV at 220 nm

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight of this compound (theoretical M = 1619.9 Da). Discrepancies >0.1 Da indicate incomplete oxidation or side reactions.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C-18 column, 0.1% TFA/acetonitrile gradient) assesses purity. A single peak at 12.5 min (method-dependent) signifies homogeneity.

Circular Dichroism (CD)

CD spectra in phosphate buffer (pH 7.4) reveal α-helical content, correlating with bioactivity.

Stability and Modification Studies

To enhance metabolic stability, spexin analogs with N-terminal modifications (e.g., PEGylation, Fmoc protection) exhibit prolonged half-lives in serum (8.4–14.2 hours vs. 4.1 hours for wild-type). Substitutions like D-amino acids or non-natural residues (e.g., citrulline) further resist proteolysis.

Table 4: Serum Stability of Modified Spexin Analogs
Analog Half-life (h) in FBS
Wild-type spexin 4.1 ± 0.5
Fmoc-Spexin 14.2 ± 0.2
PEG-Spexin 12.5 ± 0.5
dN1-Qu-dQ14 8.4 ± 0.3

Chemical Reactions Analysis

Substitution Patterns

The 2016 study identified quadruple substitutions (N5A7F11P13) that abolished activation of GALR3 while retaining GALR2 potency . Key substitutions include:

  • Gln5 → Asn : Reduces GALR3 affinity.

  • Met7 → Ala : Further diminishes GALR3 interaction.

  • Lys11 → Phe : Eliminates GALR3 activation.

  • Ala13 → Pro : Stabilizes the peptide backbone.

These substitutions were achieved through solid-phase peptide synthesis, with subsequent purification via chromatography.

Acetylation Reaction

N-terminal acetylation (Ac-N1) of the native Asn1 residue is a critical reaction to enhance serum stability. This involves reacting the peptide with an acetylating agent (e.g., acetic anhydride) to form an amide bond at the N-terminus, effectively protecting against proteolytic cleavage .

Stability Enhancement via Chemical Reactions

Spexin acetate’s stability in biological fluids is a focal point of modification. Key reactions include:

N-Terminal Modifications

ModificationStability EnhancementGALR2 Potency Retention
Ac-N1 4× longer half-lifePreserved
Fmoc-N1 Comparable to Ac-N1Unchanged
PEG-N1 Sustained activityReduced slightly
dAsn1 Improved degradation resistanceUnaffected

Internal Substitutions

The dAla4 substitution (D-amino acid replacement) further enhances stability by reducing protease susceptibility at position 4 .

Degradation Pathways and Proteolytic Susceptibility

This compound’s degradation is primarily mediated by serum proteases , targeting the N-terminus and internal cleavage sites.

Serum Stability Data

Peptide VariantHalf-Life in Serum (100% FBS)
WT Spexin ~12 hours
Ac-N1 Spexin >48 hours
Quadruple Mutant Unchanged (receptor-specific)

Mechanism of Degradation

The N-terminal Asn1 residue is a primary cleavage site. Acetylation blocks this site, while substitutions (e.g., dAsn1) further reduce protease access .

Receptor Selectivity and Functional Implications

The quadruple substitution (N5A7F11P13) ensures exclusive activation of GALR2 , avoiding off-target effects on GALR1/3 . This specificity is critical for therapeutic applications targeting anxiety, depression, and appetite regulation.

Scientific Research Applications

Spexin (SPX) is a 14-amino acid neuropeptide that has garnered attention for its potential role in regulating various physiological processes, including obesity, energy metabolism, and reproductive function . Originally identified through computational methods, Spexin is found in various tissues, such as the liver, hypothalamus, adipose tissue, thyroid, and anterior pituitary . It interacts with galanin receptors GALR2 and GALR3, acting as a neuromodulator and endocrine signaling factor .

Scientific Research Applications

Spexin's applications in scientific research span several key areas:

1. Obesity and Metabolic Disorders:

  • Spexin has demonstrated potential in ameliorating obesity-related metabolic disorders . Studies involving high-fat diet (HFD)-induced obese mice showed that Spexin treatment significantly decreased body weight and serum lipid levels and improved insulin sensitivity .
  • Spexin promotes oxygen consumption and increases mitochondrial content, along with the expression of brown-specific markers in white adipose tissue (WAT) . This suggests that Spexin can induce WAT browning via activation of the JAK2/STAT3 signaling pathway .
  • In vitro studies using 3T3-L1 cells further validated these findings, showing that Spexin increases mitochondrial content and the expression of brown-specific markers in mature adipocytes .

2. Energy Metabolism and Satiety:

  • Spexin plays a role in controlling energy metabolism and satiety . Research indicates relationships between Spexin and obesity, suggesting its involvement in regulating feeding behavior through hypothalamic leptin action .

3. Reproductive Function:

  • Spexin can act as a neuromodulator or endocrine signaling factor to inhibit reproductive performance .
  • It affects the hypothalamic-pituitary-gonadal axis, offering insights into the regulation of reproduction .

4. Pancreatic Function:

  • Spexin is located inside the β cells of the pig pancreas, and its release is influenced by glucose levels .
  • Spexin can improve the cell viability and proliferation of pancreatic islet cells and upregulate the protein level of proliferating cell nuclear antigen (PCNA) .

5. Bile Acid Synthesis:

  • Spexin is involved in bile acid synthesis . Peripheral treatment with Spexin can decrease total bile acid levels and cholesterol 7α-hydroxylase 1 (CYP7A1) mRNA levels in the liver . This effect can be blocked by GALR2 and GALR3 antagonists .

6. Adrenocortical Function:

  • Spexin can increase aldosterone secretion in rat isolated zona glomerulosa and stimulate corticosterone secretion in rat adrenocortical primary cells .
  • It also inhibits adrenocortical cell proliferation .

Data Table: Effects of Spexin on Various Physiological Parameters

ParameterEffect of SpexinModelReference
Body WeightDecreasedHFD-induced obese mice
Serum Lipid LevelsDecreasedHFD-induced obese mice
Insulin SensitivityImprovedHFD-induced obese mice
Oxygen ConsumptionIncreasedHFD-induced obese mice
Mitochondrial ContentIncreased in WAT and 3T3-L1 adipocytesHFD-induced obese mice, 3T3-L1 cells
Brown-Specific MarkersIncreased in WAT and 3T3-L1 adipocytesHFD-induced obese mice, 3T3-L1 cells
Leptin-induced POMC/AgRP ExpressionRegulatedMice
Bile Acid LevelDecreasedMice
Aldosterone SecretionIncreasedRat isolated zona glomerulosa
Corticosterone SecretionIncreasedRat adrenocortical cells
Adrenocortical Cell ProliferationInhibitedRat adrenocortical cells

Authoritative Insights

  • Spexin, a 14 amino acid peptide, regulates obesity and its associated complications .
  • Spexin activates galanin receptor 2 (GALR2) and 3 (GALR3) but not galanin receptor 1 (GALR1) .
  • Spexin may serve as a new therapeutic candidate for treating obesity .
  • Spexin is involved in controlling the adrenocortical secretory function .
  • Spexin may play a role in various biological functions due to its wide distribution in the central nervous system and peripheral tissues and organs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spexin Acetate vs. Endogenous Galanin

Parameter This compound Galanin
Receptor Specificity Selective for GALR2/GALR3 (no GALR1 activity) Activates GALR1, GALR2, and GALR3
Metabolic Effects Reduces LCFA uptake, food intake, and hepatic lipids Modulates appetite variably; inconsistent role in lipid metabolism
Reproductive Effects Inhibits LH/FSH secretion in fish Stimulates LH release in mammals via GALR1
Therapeutic Potential Promising for obesity and diabetes Limited due to broad receptor activation

Key Insight : this compound’s selective targeting of GALR2/GALR3 avoids GALR1-mediated side effects (e.g., hypertension), enhancing its specificity for metabolic disorders .

This compound vs. Leptin

Parameter This compound Leptin
Mechanism GALR2/3 agonist; suppresses appetite via CNS and peripheral pathways Binds leptin receptors; regulates hunger via hypothalamic signaling
Obesity Link Levels inversely correlate with obesity Resistance common in obesity; reduced efficacy
Lipid Metabolism Directly inhibits adipocyte LCFA uptake Indirectly promotes lipolysis via CNS

This compound vs. Glucagon-Like Peptide-1 (GLP-1) Analogs

Parameter This compound GLP-1 Analogs (e.g., Liraglutide)
Primary Target GALR2/3 receptors GLP-1 receptors
Metabolic Effects Reduces food intake, LCFA uptake, and bile acids Enhances insulin secretion, slows gastric emptying
Side Effects Minimal reported Nausea, pancreatitis risk

Key Insight : this compound’s dual action on lipid metabolism and bile acid synthesis may complement GLP-1 analogs in managing metabolic syndrome .

This compound vs. Megestrol Acetate

Parameter This compound Megestrol Acetate
Class Neuropeptide analog Synthetic progestin
Primary Use Experimental obesity/diabetes therapy Appetite stimulant (cachexia treatment)
Metabolic Impact Suppresses appetite, reduces adiposity Promotes weight gain

Key Insight: These compounds exhibit opposing effects on appetite, highlighting this compound’s unique role as an anorexigenic agent .

Research Findings and Data Tables

Table 1: this compound’s Receptor Affinity and Functional Outcomes

Receptor Target EC₅₀ (nM) Physiological Effect Model System
GALR2 45.7 Inhibits LCFA uptake, reduces food intake DIO mice/rats
GALR3 112.2 Suppresses LH secretion, modulates bile acids Goldfish, mice

Table 2: Clinical Correlations of Spexin Levels

Condition Spexin Level vs. Healthy Controls Key Correlation Reference
Type 1 Diabetes ↓↓ (p = 0.008) No link to glucose/insulin
Type 2 Diabetes ↓ (p = 0.041) Inverse association with obesity
Hepatic Steatosis Reduces ALT/AST in mice

Critical Analysis of Contradictory Evidence

  • Reproductive Effects : In fish, this compound inhibits LH/FSH , but in geese, prolonged light exposure (which reduces spexin) increases GnRH and LHβ/FSHβ . This suggests species-specific roles in reproduction.
  • Bile Acid Regulation : this compound lowers hepatic bile acids in mice , but human correlations remain unexplored, leaving clinical relevance uncertain.

Q & A

Q. What are the primary physiological roles of Spexin acetate, and how are these mechanisms elucidated in preclinical models?

this compound, a conserved neuropeptide, is implicated in metabolic regulation, appetite suppression, and glucose homeostasis . Key methodologies for mechanistic studies include:

  • Receptor binding assays to identify interaction sites (e.g., GALR2/3 receptors).
  • Knockout or transgenic models to observe phenotypic changes in energy metabolism.
  • Tissue-specific expression profiling (e.g., qPCR, immunohistochemistry) to map distribution in organs like the pancreas and adipose tissue .
  • Correlational analyses in clinical cohorts (e.g., maternal Spexin levels vs. birth parameters, as shown in Table 2 of ).

Q. Which experimental models are most appropriate for initial characterization of this compound's signaling pathways?

  • In vitro systems : Immortalized cell lines (e.g., HEK293 for receptor overexpression) to study ligand-receptor kinetics .
  • Rodent models : Diet-induced obesity (DIO) mice to assess metabolic effects, with strict control of variables like age, sex, and dosing regimens .
  • Ex vivo tissue slices for acute responses (e.g., pancreatic islets to measure insulin secretion).

Q. What methodological considerations are critical for ensuring reproducibility in this compound pharmacokinetic studies?

  • Detailed protocol documentation : Include administration routes (e.g., intraperitoneal vs. subcutaneous), solvent vehicles (e.g., saline vs. DMSO), and sampling intervals .
  • Standardized quantification : Use validated ELISA kits with cross-reactivity checks against Spexin isoforms.
  • Biological replicates : Minimum n=6 per group to account for individual variability .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's reported effects across different tissue types?

Contradictory findings (e.g., Spexin’s dual role in appetite suppression vs. orexigenic effects in specific brain regions) require:

  • Dose-response validation : Test concentrations spanning physiological (nM) to pharmacological (µM) ranges .
  • Tissue-specific knockout models to isolate localized actions.
  • Multi-omics integration : Pair transcriptomics with proteomics to identify downstream effectors (e.g., AMPK vs. mTOR pathways) .
  • Meta-analysis of existing data , noting covariates like maternal BMI’s influence on Spexin correlations (Table 2, ).

Q. What integrative approaches are recommended for studying this compound's role in metabolic networks?

  • Systems biology frameworks : Combine RNA-seq data from Spexin-treated adipocytes with GWAS datasets to identify gene-environment interactions .
  • Dynamic modeling : Use computational tools (e.g., COPASI) to simulate Spexin’s impact on insulin-glucagon crosstalk.
  • Cross-species validation : Compare rodent data with primate organoid models to assess translational relevance .

Q. How should researchers design studies to differentiate this compound's direct effects from secondary hormonal interactions?

  • Pharmacological blockade : Co-administer receptor antagonists (e.g., GALR3 antagonist SNAP 37889) to isolate Spexin-specific pathways .
  • Temporal sampling : Collect serial blood/tissue samples post-administration to distinguish primary responses (e.g., acute insulin release) from downstream effects (e.g., leptin modulation) .
  • Use of conditional knockouts : Target receptor deletion in specific cell types (e.g., beta cells) to dissect paracrine vs. endocrine signaling .

Methodological Challenges and Solutions

Q. What are the challenges in standardizing this compound quantification across different assay platforms?

  • Antibody specificity : Validate commercial antibodies using Spexin knockout serum to avoid cross-reactivity with related peptides (e.g., galanin) .
  • Sample preparation : Acidify plasma samples to prevent protease degradation .
  • Inter-laboratory calibration : Share reference standards (e.g., synthetic this compound) to harmonize ELISA or LC-MS/MS results .

Q. How can conflicting data on this compound's role in inflammation be resolved?

  • Context-dependent analysis : Stratify results by disease models (e.g., Spexin’s anti-inflammatory effects in obesity vs. pro-inflammatory roles in sepsis) .
  • Single-cell RNA sequencing : Resolve heterogeneity in immune cell populations (e.g., macrophages) to identify Spexin-responsive subsets .
  • Functional studies : Measure cytokine release (IL-6, TNF-α) in primary cell cultures under varying Spexin concentrations .

Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., correlation coefficients, p-values) for transparency, as exemplified in Table 2 .
  • Supplemental materials : Provide protocols, reagent sources, and raw datasets to meet reproducibility standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.